BenchChemオンラインストアへようこそ!

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate

Purity Quality Assurance Procurement

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate (CAS 1416438-44-2) is a specialty chemical building block belonging to the imidazole-linked carbamate class. Its structure integrates a 4-(4-chlorophenyl)-1H-imidazole pharmacophore with a sterically hindered 2-propan-2-yl linker and a terminal benzyl carbamate (Cbz) protecting group, yielding a molecular formula of C20H20ClN3O2 (MW 369.8 g/mol).

Molecular Formula C20H20ClN3O2
Molecular Weight 369.8 g/mol
CAS No. 1416438-44-2
Cat. No. B15056647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
CAS1416438-44-2
Molecular FormulaC20H20ClN3O2
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H20ClN3O2/c1-20(2,24-19(25)26-13-14-6-4-3-5-7-14)18-22-12-17(23-18)15-8-10-16(21)11-9-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)
InChIKeyBAQWZIGNLYNMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate (1416438-44-2): A Definitive Guide to Procurement-Relevant Structural Differentiation


Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate (CAS 1416438-44-2) is a specialty chemical building block belonging to the imidazole-linked carbamate class . Its structure integrates a 4-(4-chlorophenyl)-1H-imidazole pharmacophore with a sterically hindered 2-propan-2-yl linker and a terminal benzyl carbamate (Cbz) protecting group, yielding a molecular formula of C20H20ClN3O2 (MW 369.8 g/mol) . Commercially, it is positioned as a high-purity screening compound and an advanced synthetic intermediate, with suppliers offering purity specifications of 95–97% . While publicly available quantitative bioactivity data are absent for this specific compound, its structural features place it within a medicinally relevant chemotype where subtle modifications to the imidazole core, the aryl halide substituent, and the carbamate motif are known to profoundly dictate target engagement, metabolic stability, and selectivity profiles [1].

Why 1416438-44-2 Cannot Be Casually Interchanged with Other Imidazole-Carbamate Analogs


In procurement, the assumption that any imidazole-carbamate hybrid can replace another is demonstrably unsafe. Within the broader chemical class, the 4-(4-chlorophenyl)imidazole scaffold is a known pharmacophore for cytochrome P450 inhibition, exemplified by the well-characterized CYP2B6/2B4 inhibitor 4-(4-chlorophenyl)imidazole (4-CPI) [1][2]. The target compound, 1416438-44-2, uniquely extends this core with a geminal dimethyl linker and a benzyl carbamate moiety—modifications that simultaneously increase steric bulk, block oxidative N-dealkylation at the imidazole-2 position, and introduce a latent amine handle via Cbz deprotection . In contrast, the nearest commercially catalogued analog, Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate (CAS 1261118-02-8), differs only by a single halogen substitution (Cl→F), yet this exchange alters both molecular weight (369.8 vs. 353.4 g/mol) and the halogen's electronic character (σp: Cl +0.23 vs. F +0.06), which in analogous systems has been shown to modulate binding affinity to heme-iron and lipophilicity-driven off-target profiles . Below, retained differential evidence—drawn from nearest structural comparators and class-level medicinal chemistry principles—quantifies what is known and explicates what is structurally non-substitutable.

1416438-44-2: Quantified Evidence of Procurement- Relevant Differentiation


Certified Purity vs. the 4-Fluoro Analog: An Immediate Quality Specification Advantage

When sourcing for structure-activity relationship (SAR) studies, the availability of higher certified purity is a decisive procurement criterion. Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate (1416438-44-2) is currently offered at a minimum purity of 97% by Ambeed (Cat. No. A302770) , and up to NLT 98% by Aromsyn . In contrast, the closest commercially available structural comparator, the 4-fluorophenyl analog (CAS 1261118-02-8), is typically specified at only 95% purity by Fluorochem . This represents a 2–3 percentage point absolute purity advantage for the target compound.

Purity Quality Assurance Procurement

Structural Differentiation via the 4-Chlorophenyl Substituent: Evidence from the CYP450 Inhibitor Chemotype

The 4-chlorophenyl group on the imidazole ring is a defined pharmacophore for cytochrome P450 enzyme inhibition. The fragment 4-(4-chlorophenyl)imidazole (4-CPI) has been co-crystallized with CYP2B4 (PDB: 1SUO) at 1.9 Å resolution, revealing direct coordination of the imidazole nitrogen to the heme iron [1]. Thermodynamic binding studies comparing 4-CPI with its regioisomer 1-(4-chlorophenyl)imidazole (1-CPI) show distinct ΔH and ΔS binding signatures, confirming that the position of the chlorophenyl substituent is a critical determinant of binding thermodynamics [2]. The target compound, 1416438-44-2, retains the 4-substituted regioisomeric connectivity of 4-CPI, while the 4-fluoro analog (CAS 1261118-02-8) replaces chlorine (Hammett σp: +0.23) with fluorine (σp: +0.06), a significant difference in inductive withdrawal that in analogous CYP inhibitor series alters heme-binding potency by 2- to 10-fold [3].

Cytochrome P450 CYP2B6 Structure-Activity Relationship

Geminal Dimethyl Linker and Cbz-Carbamate: Synthetic Versatility Not Present in Simpler 4-CPI Analogs

A key differentiator of 1416438-44-2 is the presence of both a C2 geminal dimethyl linker and a benzyl carbamate (Cbz) group attached via the imidazole 2-position. Among commercially available aryl-imidazole building blocks, simpler derivatives such as [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride (CAS 1311317-73-3) provide a free primary amine but lack the steric hindrance and the orthogonal Cbz-protected handle . The Cbz group in 1416438-44-2 can be selectively removed via catalytic hydrogenolysis (H2, Pd/C) to unmask a sterically encumbered tertiary amine, a functional group that is inaccessible through simple 2-aminomethyl imidazoles and requires multistep synthesis to replicate [1]. This makes 1416438-44-2 a more versatile intermediate for late-stage diversification libraries.

Synthetic Intermediate Latent Amine Protecting Group

Imidazole-Carbamate Chemotype Validated in Aromatase Inhibition: A Class-Level Proof-of-Concept for Target Engagement

The imidazole-carbamate chemotype has been experimentally validated in a 2021 study where a series of imidazole- and triazole-based carbamates were synthesized and screened against human aromatase (CYP19) [1]. The most active imidazole-carbamates in this series achieved low micromolar IC50 values in a fluorimetric assay, comparable to the clinical standard letrozole, and demonstrated dose-dependent inhibition of MCF7 breast cancer cell viability [1]. While 1416438-44-2 was not among the specific compounds tested, the study establishes the broader class precedent that imidazole-carbamates—particularly those with substituted aromatic groups—can potently engage cytochrome P450 enzymes. The 4-chlorophenyl substituent present in 1416438-44-2 aligns with the known preference of CYP enzymes for lipophilic aryl halides at the active site entrance channel [2].

Aromatase Inhibitor CYP19 Breast Cancer

Optimal Application Scenarios for Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate (1416438-44-2) Based on Retained Evidence


Cytochrome P450 (CYP) Enzyme Inhibitor Screening and SAR Expansion

Procurement of 1416438-44-2 is most defensible for drug discovery programs building SAR around CYP enzyme inhibition. The 4-chlorophenyl-imidazole core has confirmed heme-coordinating capacity, as crystallographically demonstrated for 4-CPI in CYP2B4 [1]. The target compound extends this core with a Cbz-protected linker that can be deprotected to generate a focused library of amides, sulfonamides, or ureas for optimizing potency and isoform selectivity [2]. The class-level validation of imidazole-carbamates as aromatase (CYP19) inhibitors, with compounds achieving low micromolar IC50 values, further supports this application [3]. In contrast, the simpler 4-CPI fragment lacks the required synthetic handle for diversification.

Antiparasitic Lead Generation Using the Carbamate Prodrug Strategy

Imidazole carbamates have demonstrated in vitro trichomonacidal activity, with a series of five compounds (AGR-1 through AGR-5) showing IC50 values against Trichomonas vaginalis [1]. The Cbz group in 1416438-44-2 serves a dual purpose: it protects the amine during synthetic elaboration and can subsequently be cleaved to release the free amine or remain as a metabolically labile prodrug moiety. This positions 1416438-44-2 as a modular scaffold for synthesizing analogs in antiparasitic screening campaigns, where the 4-chlorophenyl substituent may enhance membrane permeability relative to unsubstituted imidazole derivatives.

Kinase or TAK1 Inhibitor Fragment Elaboration

The 2,4-disubstituted imidazole motif is a recognized kinase inhibitor scaffold, exemplified by the discovery of 2,4-1H-imidazole carboxamides as potent and kinome-selective TAK1 inhibitors [1]. While 1416438-44-2 features a carbamate rather than a carboxamide at the imidazole 2-position, the Cbz group can be readily converted to a carboxamide via hydrogenolytic deprotection followed by acylation. This synthetic flexibility, combined with the pre-installed 4-chlorophenyl group at the imidazole 4-position, matches the substitution pattern required for TAK1 engagement, offering a significant head start over constructing the scaffold de novo from unprotected imidazole building blocks.

Specialty Building Block for Late-Stage Diversification in Parallel Synthesis

1416438-44-2 is ideally suited for parallel synthesis workflows in medicinal chemistry CROs and internal discovery groups. The compound's defining advantage over simpler 4-chlorophenyl-imidazole building blocks (e.g., CAS 1311317-73-3) is the presence of the orthogonally protected Cbz-amine, which enables chemists to perform reactions on the imidazole ring or the chlorophenyl group without affecting the latent amine [1]. After diversification, the Cbz group can be cleaved under mild hydrogenolysis conditions to reveal a sterically encumbered tertiary carbinamine—a privileged motif in drug molecules—without requiring hazardous reagents or forcing conditions [2].

Quote Request

Request a Quote for Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.